8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic heterocyclic core. The structure includes:
Properties
IUPAC Name |
8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(2)8-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCMZRHOLNFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and functional groups. Its IUPAC name reflects its intricate design that may contribute to its biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| Structure | Contains imidazole and triazine rings |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic applications. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Studies have suggested that compounds with similar imidazo[2,1-c][1,2,4]triazine scaffolds demonstrate significant anticancer properties. For instance:
- Mechanism of Action : Inhibition of specific kinases involved in cancer cell proliferation has been observed.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .
Anticoagulant Properties
Another area of interest is the anticoagulant activity of related compounds. For example:
- Factor Xa Inhibition : Similar structures have been shown to inhibit Factor Xa effectively. The modification of the carboxamide linker in related compounds led to improved pharmacokinetic profiles and selectivity .
- Clinical Relevance : These findings suggest potential applications in developing anticoagulant therapies.
Antimicrobial Effects
Preliminary studies also indicate that this compound may possess antimicrobial properties:
- In Vitro Studies : Testing against various bacterial strains revealed moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting effectiveness against specific pathogens .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological pathways.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways relevant to disease processes.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activities of the compound:
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities:
Key Structural Insights :
- Substituent Effects : The 4-methoxyphenyl group (common in ) enhances aromatic interactions, while alkyl/ether side chains (e.g., 3-methylbutyl vs. morpholine-ethyl) modulate solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
